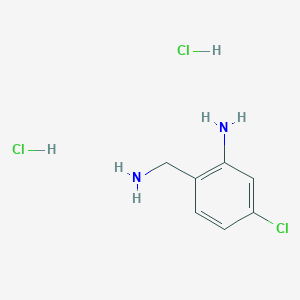
2-(Aminomethyl)-5-chloroaniline;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-5-chloroaniline;dihydrochloride is a useful research compound. Its molecular formula is C7H11Cl3N2 and its molecular weight is 229.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Remediation
Sequential Reductive Dehalogenation of Chloroanilines
Chloroaniline compounds, including those related to 2-(Aminomethyl)-5-chloroaniline, have been studied for their biodegradation potential in polluted aquifers. The research found that microorganisms can catalyze the sequential reductive dehalogenation of chloroanilines under methanogenic conditions, suggesting a novel approach for bioremediation of environments contaminated with chloroaniline compounds (E. Kuhn & J. M. Suflita, 1989).
Material Science
Structural and Optical Properties of Quinoline Derivatives
Research into the structural and optical properties of certain quinoline derivatives, including analogs of 2-(Aminomethyl)-5-chloroaniline, has been conducted. These studies have focused on thin films of the compounds for potential applications in electronics and optics. The findings include detailed analyses of their polycrystalline nature, optical properties, and the implications for electronic and photovoltaic applications (H. Zeyada, M. El-Nahass, & M. M. El-Shabaan, 2016).
Chemical Synthesis and Reactivity
Aminoethinylation Reactions
Studies on the chemical reactivity of chloroaniline derivatives, including those structurally related to 2-(Aminomethyl)-5-chloroaniline, have investigated their role in aminoethinylation reactions. These reactions are crucial for the synthesis of various organic compounds with potential applications in pharmaceuticals and agrochemicals (G. Himbert & Wolfgang Brunn, 1985).
Environmental Chemistry and Toxicology
Degradation and Toxicity Evaluation of Chloroaniline in Wastewater
Ionizing radiation has been explored as a method to degrade chloroaniline compounds in chemical wastewater, which are difficult to remove through conventional treatment. This study provides insight into the degradation mechanisms and evaluates the toxicity reduction potential, offering an alternative treatment option for chloroaniline-contaminated wastewater (Shizong Wang & Jianlong Wang, 2021).
Synthesis of Heterocyclic Derivatives
Synthesis of New Heterocyclic Compounds
Research into the synthesis of new heterocyclic derivatives from 1-amino-2-methylindoline, a compound related to 2-(Aminomethyl)-5-chloroaniline, has led to the discovery of various new compounds with potential applications in pharmaceuticals. These studies underline the importance of chloroaniline derivatives in the development of new medicinal agents (L. Peyrot et al., 2001).
Propiedades
IUPAC Name |
2-(aminomethyl)-5-chloroaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.2ClH/c8-6-2-1-5(4-9)7(10)3-6;;/h1-3H,4,9-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRPVNHSZGTPQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-1-(but-2-en-1-yl)-7-isobutyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2609502.png)
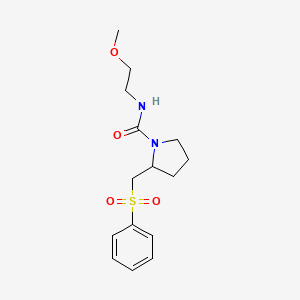
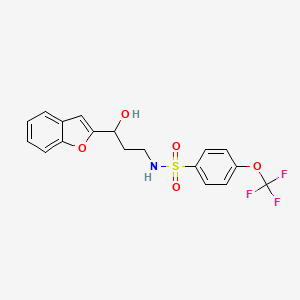
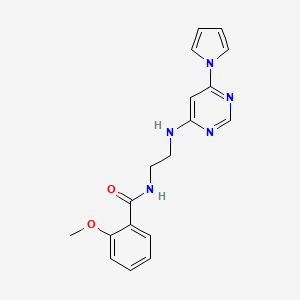
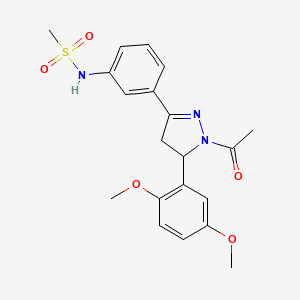
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2609511.png)
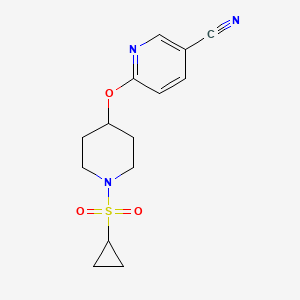
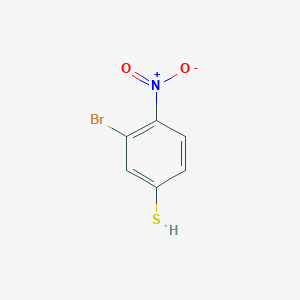
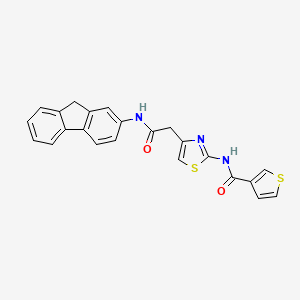
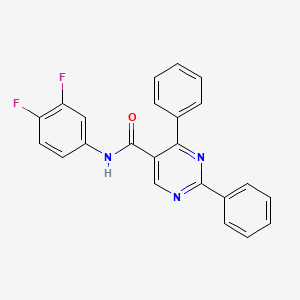
![methyl 2-{[5-({[4-(diethylsulfamoyl)phenyl]formamido}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2609519.png)
![1-[4-(benzyloxy)phenyl]-3-(3-nitrophenyl)urea](/img/structure/B2609522.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)nicotinamide](/img/structure/B2609524.png)

